4-benzyl-1-[2-(2-ethoxyphenoxy)ethyl]piperidine oxalate
Overview
Description
4-benzyl-1-[2-(2-ethoxyphenoxy)ethyl]piperidine oxalate is a useful research compound. Its molecular formula is C24H31NO6 and its molecular weight is 429.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 429.21513771 g/mol and the complexity rating of the compound is 420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Copolymerization
Research has shown that compounds with structures similar to 4-benzyl-1-[2-(2-ethoxyphenoxy)ethyl]piperidine oxalate are used in the synthesis of novel copolymers. For instance, novel trisubstituted ethylenes, including oxy ring-substituted butyl and propyl 2-cyano-3-phenyl-2-propenoates, have been prepared and copolymerized with styrene. These monomers, synthesized through piperidine-catalyzed Knoevenagel condensation, exhibit diverse reactivities and thermal properties, making them suitable for creating materials with specific characteristics. The composition, structure, and decomposition behavior of these copolymers have been extensively analyzed, highlighting their potential applications in material science (Kharas et al., 2015; Kharas et al., 2016).
Medicinal Chemistry Applications
In medicinal chemistry, the structural motifs found in this compound have been explored for their potential biological activities. For example, derivatives of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine have been studied for their affinity and selectivity toward the dopamine transporter (DAT), indicating potential applications in developing pharmacotherapies for cocaine dependence (Dutta et al., 1998). Moreover, piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, offering insights into designing novel antidementia agents (Sugimoto et al., 1990).
Chemical Properties and Reactions
The chemical reactivity and properties of compounds related to this compound have been the subject of studies aiming to understand their behavior under various conditions. For instance, the addition of nitrogen-, oxygen-, and sulfur-containing nucleophiles to aryl ethynyl ketones has been examined, revealing potential pathways for synthesizing a wide range of derivatives with diverse biological activities (Tripathi et al., 1979).
Properties
IUPAC Name |
4-benzyl-1-[2-(2-ethoxyphenoxy)ethyl]piperidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2.C2H2O4/c1-2-24-21-10-6-7-11-22(21)25-17-16-23-14-12-20(13-15-23)18-19-8-4-3-5-9-19;3-1(4)2(5)6/h3-11,20H,2,12-18H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJMZITYRCIPRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCN2CCC(CC2)CC3=CC=CC=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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